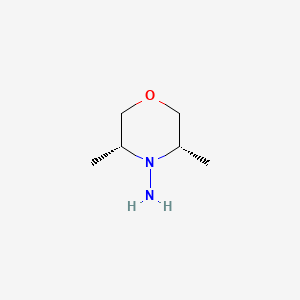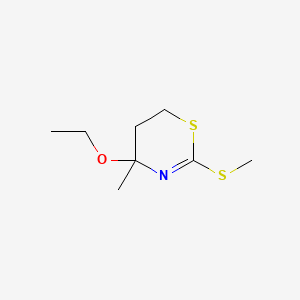![molecular formula C9H7N3O2 B13834379 (2E,4Z)-3-nitro-1H-benzo[b][1,4]diazepine](/img/structure/B13834379.png)
(2E,4Z)-3-nitro-1H-benzo[b][1,4]diazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-nitro-3H-1,5-benzodiazepine: is a chemical compound belonging to the benzodiazepine class, characterized by a benzene ring fused with a diazepine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-3H-1,5-benzodiazepine typically involves multi-component reactions. One common method includes the reaction of aldehydes, dimedone, and o-phenylenediamine under grinding conditions at 70°C, catalyzed by zinc sulfide nanoparticles. This method offers high yields, short reaction times, and efficient purification by crystallization .
Industrial Production Methods: Industrial production methods for 3-nitro-3H-1,5-benzodiazepine are not extensively documented. the principles of multi-component reactions and the use of heterogeneous catalysts like zinc sulfide nanoparticles can be scaled up for industrial applications, ensuring efficient and cost-effective production .
Análisis De Reacciones Químicas
Types of Reactions: 3-nitro-3H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: This reaction can replace hydrogen atoms with other substituents, modifying the compound’s reactivity and stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Halogenating agents such as chlorine or bromine can be employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated benzodiazepines.
Aplicaciones Científicas De Investigación
Chemistry: 3-nitro-3H-1,5-benzodiazepine is used as a precursor in the synthesis of various benzodiazepine derivatives, which are valuable in medicinal chemistry for developing new therapeutic agents .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, contributing to the understanding of its pharmacological properties .
Medicine: Benzodiazepine derivatives, including those synthesized from 3-nitro-3H-1,5-benzodiazepine, are explored for their anxiolytic, anticonvulsant, and muscle relaxant properties .
Industry: The compound’s derivatives are used in the pharmaceutical industry for the development of drugs with specific therapeutic effects .
Mecanismo De Acción
3-nitro-3H-1,5-benzodiazepine and its derivatives exert their effects by interacting with central benzodiazepine receptors, which are associated with inhibitory gamma-aminobutyric acid (GABA) receptors. This interaction enhances GABA binding activity, leading to increased inhibitory neurotransmission. The result is a sedative, anxiolytic, and muscle relaxant effect .
Comparación Con Compuestos Similares
Nitrazepam: A benzodiazepine derivative with similar anxiolytic and sedative properties.
Uniqueness: 3-nitro-3H-1,5-benzodiazepine is unique due to its specific nitro substitution, which can influence its reactivity and pharmacological profile. This structural feature distinguishes it from other benzodiazepines and can lead to different therapeutic applications .
Propiedades
Fórmula molecular |
C9H7N3O2 |
|---|---|
Peso molecular |
189.17 g/mol |
Nombre IUPAC |
3-nitro-1H-1,5-benzodiazepine |
InChI |
InChI=1S/C9H7N3O2/c13-12(14)7-5-10-8-3-1-2-4-9(8)11-6-7/h1-6,10H |
Clave InChI |
PHEJNNZKCKVHQU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC=C(C=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-3-ethyl-3-methyl-7-phenyl-8-sulfanylidene-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B13834308.png)





![8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline](/img/structure/B13834358.png)

![tert-butyl N-[(E,2S,3R)-3-benzoyl-1,3-dihydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B13834380.png)
![Hexahydro-5H-oxireno[2,3-c]benzofuran](/img/structure/B13834383.png)
![4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13834386.png)
![(1S,3R,5R)-7-oxo-6-azatricyclo[4.3.0.01,3]nonane-5-carboxylic acid](/img/structure/B13834387.png)


